Hexamethylenediisocyanate
Overview
Description
1,6-Hexamethylene diisocyanate is an organic compound with the formula (CH₂)₆(NCO)₂. It is a colorless liquid with a sharp, pungent odor. This compound is classified as a diisocyanate and is primarily used in the production of polyurethane products, including coatings, foams, and elastomers .
Mechanism of Action
Target of Action
Hexamethylenediisocyanate (HDI) is primarily used in the production of polyurethane products . It reacts with compounds containing alcohol (hydroxyl) groups, such as polyols, to form polyurethane polymers . These polymers are used in various applications, including coatings, adhesives, fibers, elastomers, and foams .
Mode of Action
HDI reacts with polyols through a process called polymerization . During this process, the isocyanate groups (-NCO) on the HDI molecule react with the hydroxyl groups (-OH) on the polyol molecule to form urethane linkages . This reaction results in the formation of polyurethane polymers .
Biochemical Pathways
The primary biochemical pathway involved in the action of HDI is the polymerization of isocyanates and polyols to form polyurethanes . This process involves the reaction of the isocyanate group of HDI with the hydroxyl group of a polyol, resulting in the formation of a urethane linkage and the release of a molecule of carbon dioxide .
Pharmacokinetics
It’s important to note that hdi is a volatile compound and can be absorbed into the body through inhalation . Once in the body, it can react with biological molecules, potentially leading to health effects .
Result of Action
The primary result of HDI’s action is the formation of polyurethane polymers . These polymers have a wide range of applications due to their excellent thermal and mechanical properties . . HDI is a respiratory and skin sensitizer, and exposure can lead to conditions such as asthma and dermatitis .
Action Environment
The action of HDI can be influenced by various environmental factors. For example, the presence of moisture can cause HDI to react and form amines . Additionally, the temperature can affect the rate of the polymerization reaction . It’s also worth noting that HDI is a volatile compound and can evaporate into the air, which can increase the risk of inhalation exposure .
Biochemical Analysis
Biochemical Properties
HDI is known for its reactivity, particularly with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This reactivity is due to the isocyanate groups (NCO) present in the molecule
Cellular Effects
Exposure to Hexamethylenediisocyanate can have significant effects on cells, particularly those in the respiratory tract . High concentrations of HDI can lead to a decrease in respiration rate, dyspnea, and respiratory insufficiency . It can also cause non-specific or allergic bronchial or alveolar hypersensitivity .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its reaction with compounds containing active hydrogen atoms . This can lead to the formation of urethane linkages when reacted with alcohols, or urea linkages when reacted with amines
Temporal Effects in Laboratory Settings
The effects of reaction time, temperature, and concentration of TBP on the molecular weight distribution of the polyisocyanates were revealed .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Hexamethylene diisocyanate is typically synthesized through the phosgenation of hexamethylene diamine. The reaction involves the following steps:
- Hexamethylene diamine reacts with phosgene to form hexamethylene diurethane.
- The hexamethylene diurethane is then thermally decomposed to produce 1,6-hexamethylene diisocyanate .
Industrial Production Methods
Industrial production of 1,6-hexamethylene diisocyanate often involves continuous processes to ensure high yield and purity. One such method includes the use of a scraper falling film evaporator, where the thermal cracking reaction occurs at temperatures between 220 to 245°C and pressures of 0.2-0.6 MPa . Another method involves heterocatalytic pyrolysis in a liquid phase, using a low-boiling solvent and a supported solid catalyst at temperatures of 180-250°C and pressures of 0.2-2 MPa .
Chemical Reactions Analysis
Types of Reactions
1,6-Hexamethylene diisocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Forms polyurethanes when reacted with polyols.
Cyclotrimerization: Forms isocyanurate structures when catalyzed by tri-n-butylphosphine.
Common Reagents and Conditions
Alcohols: Reacts under mild conditions to form urethanes.
Polyols: Reacts under controlled conditions to form polyurethanes.
Catalysts: Tri-n-butylphosphine is used for cyclotrimerization.
Major Products
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Isocyanurates: Formed from cyclotrimerization.
Scientific Research Applications
1,6-Hexamethylene diisocyanate has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
Similar Compounds
Isophorone diisocyanate: Another aliphatic diisocyanate used in polyurethane production.
Methylene diphenyl diisocyanate: An aromatic diisocyanate used in the production of rigid polyurethane foams.
Toluene diisocyanate: An aromatic diisocyanate used in flexible polyurethane foams.
Uniqueness
1,6-Hexamethylene diisocyanate is unique due to its aliphatic structure, which imparts superior light and weathering stability compared to aromatic diisocyanates. This makes it particularly suitable for outdoor applications and high-quality coatings .
Properties
IUPAC Name |
1,6-diisocyanatohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-7-9-5-3-1-2-4-6-10-8-12/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAMGCGOFNQTLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C=O)CCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2, Array | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3579 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | HEXAMETHYLENE DIISOCYANATE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53895-37-7, 28574-90-5, 28182-81-2 | |
Record name | Hexane, 1,6-diisocyanato-, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53895-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | HMDI trimer | |
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Record name | Hexamethylene diisocyanate homopolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=28182-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4024143 | |
Record name | 1,6-Diisocyanatohexane | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4024143 | |
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Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexamethylene diisocyanate appears as a colorless crystalline solid. Toxic by ingestion and is strongly irritating to skin and eyes. It is used to make nylon., Liquid, Clear, colorless to slightly yellow liquid with a sharp, pungent odor; [NIOSH], CLEAR COLOURLESS LIQUID WITH PUNGENT ODOUR., Clear, colorless to slightly yellow liquid with a sharp, pungent odor. | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
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URL | https://cameochemicals.noaa.gov/chemical/3579 | |
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Record name | Hexane, 1,6-diisocyanato- | |
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Record name | Hexamethylene diisocyanate | |
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Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | HEXAMETHYLENE DIISOCYANATE | |
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URL | https://www.osha.gov/chemicaldata/715 | |
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Record name | Hexamethylene diisocyanate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |
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Boiling Point |
491 °F at 760 mmHg (NTP, 1992), 213 °C (415 °F), BP: 121-122 °C at 9 mm Hg, 255 °C, 415 °F | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
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Record name | HEXAMETHYLENE DIISOCYANATE | |
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Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/715 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Hexamethylene diisocyanate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |
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Flash Point |
284 °F (NTP, 1992), 140 °C o.c., 284 °F | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
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URL | https://cameochemicals.noaa.gov/chemical/3579 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/715 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Hexamethylene diisocyanate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Reacts with water (NTP, 1992), Solubility in water: reaction, Low (Reacts) | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3579 | |
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Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Hexamethylene diisocyanate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.0528 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.04 at 25 °C/15.5 °C, Relative density (water = 1): 1.05, 1.0528, (77 °F): 1.04 | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3579 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/715 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Hexamethylene diisocyanate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
5.81 (Air = 1), Relative vapor density (air = 1): 5.8 | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.05 mmHg at 75 °F (NTP, 1992), 0.5 [mmHg], 0.05 mm Hg at 25 °C (77 °F), Vapor pressure, Pa at 25 °C: 7, 0.5 mmHg, (77 °F): 0.05 mmHg | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3579 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Hexamethylene diisocyanate | |
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URL | https://haz-map.com/Agents/116 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/715 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Hexamethylene diisocyanate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
Study explored whether the mechanism for the irritation reaction and the toxic respiratory effect of isocyanates is due to their ability to inhibit cholinesterases. Hexamethylene diisocyanate completely inhibited purified human serum cholinesterase when added at molar ratios of 4:1 to 8:1 (isocyanate: enzyme). Enzyme inhibition was also achieved by exposure of purified cholinesterase to an atmosphere containing 1 ppm isocyanates., Aliphatic isocyanates are stronger inhibitors of acetylcholinesterase activity than are aromatic isocyanates. Incubation at 21-23 °C for several days leads to slow & limited spontaneous reactivation of the inhibited enzyme. This enzyme inhibition may be a contributing factor in the induction of respiratory disease observed in approx 5% of workers exposed to isocyanate vapors., Rates of reaction of hexamethylene diisocyanate (HDI) with protein, human serum albumin, were studied. The reaction of HDI with human serum albumin was quantified by combined assays of gas chromatography of the hexamethylenediamine formed after acid hydrolysis of the conjugate, & by amino acid analysis of the protein. HDI isocyanate groups reacting with the lysyl residues & other sites on the protein molecule formed at least 2 reaction products, 1 of which was easily hydrolyzable by acid & the other resistant to hydrolysis. The chemical structures proposed by these observations are similar to those of classical hapten derivatives. Such derivatives may be immunogenic &/or allergenic in some workers exposed to the vapors of these reagents. | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid, Clear, colorless to slightly yellow liquid, Oil | |
CAS No. |
822-06-0, 822-06-0, 11142-52-2 | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3579 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Hexamethylene diisocyanate | |
Source | CAS Common Chemistry | |
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Record name | Hexamethylene diisocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822060 | |
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Record name | 1,6-Diisocyanatohexane | |
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Record name | Hexane, 1,6-diisocyanato- | |
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Record name | 1,6-Diisocyanatohexane | |
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Record name | Hexamethylene diisocyanate | |
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Record name | HEXAMETHYLENE DIISOCYANATE | |
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Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |
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Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/715 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-67 °F (NTP, 1992), -67 °C (-89 °F), -67 °C, -89 °F | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3579 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/715 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Hexamethylene diisocyanate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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